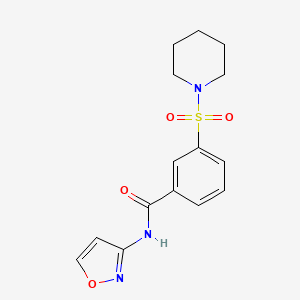
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide
Overview
Description
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide, also known as MNQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is not fully understood. However, it is believed that 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide exerts its anticancer and antimicrobial effects by inducing oxidative stress and apoptosis in cancer cells and bacteria, respectively. Additionally, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been shown to bind to metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been shown to have low toxicity and is well-tolerated in vivo. In animal studies, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been found to accumulate in various organs, including the liver, kidneys, and spleen, indicating its potential use in imaging and diagnosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is its high selectivity and sensitivity for metal ion detection. 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has limitations in terms of its stability and solubility in aqueous solutions, which can affect its performance in certain applications.
Future Directions
There are several future directions for 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide research, including the development of new synthesis methods for improved yield and purity, the optimization of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide for use in imaging and diagnosis, and the exploration of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide and its interactions with metal ions and biological systems.
Conclusion:
In conclusion, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is a versatile chemical compound that has shown promising results in various scientific research applications. Its potential as a fluorescent probe, antimicrobial agent, and anticancer therapeutic makes it an attractive target for further investigation. While there are limitations to its use in certain applications, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has the potential to contribute significantly to the fields of chemistry, biology, and medicine.
Scientific Research Applications
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions, particularly zinc and copper. It has also been investigated for its antimicrobial and anticancer properties. 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been used as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
2-methyl-N-(4-nitrophenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-11-5-6-12-3-2-4-15(16(12)17-11)24(22,23)18-13-7-9-14(10-8-13)19(20)21/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGREFBUACPGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4108077.png)
![5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4108088.png)
![1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4108104.png)


![N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4108125.png)

![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4108132.png)
![3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108142.png)
![4,4,6,9-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4108148.png)
![N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4108153.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4108169.png)